methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate
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Overview
Description
Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate, a derivative of quinazolin-4(3H)-one, has been investigated as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and an inhibitor of carbonic anhydrase II . These targets play crucial roles in the central nervous system, with the GABAA receptor being a major inhibitory neurotransmitter receptor and carbonic anhydrase II being involved in various physiological processes including pH and CO2 regulation .
Mode of Action
The compound interacts with its targets by potentially enhancing the effect of GABA at the GABAA receptor, thereby increasing inhibitory neurotransmission . Additionally, it may inhibit the activity of carbonic anhydrase II, which could lead to a variety of effects depending on the context .
Biochemical Pathways
Given its targets, it likely influences pathways related toneurotransmission and pH regulation .
Result of Action
In vivo studies have shown that quinazolin-4(3H)-one derivatives, including this compound, exhibit anticonvulsant activity . This suggests that the compound’s action on its targets leads to a decrease in neuronal excitability, which could be beneficial in conditions such as epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate typically involves the condensation of anthranilic acid derivatives with esters of glyoxylic acid. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride or polyphosphoric acid under reflux conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown promise in biological assays for its anticonvulsant and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar biological activities.
2,3-Disubstituted Quinazolin-4(3H)-one: Derivatives with modifications at the 2 and 3 positions, exhibiting varied pharmacological properties.
Uniqueness
Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its dual role as a GABAA receptor modulator and carbonic anhydrase inhibitor makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)16/h2-5H,6H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCFVAWWNKSOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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